1,2,2-trimethyl-3-(5-methyl-1H-benzimidazol-2-yl)cyclopentanecarboxylic acid
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Overview
Description
1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is a complex organic compound that features a cyclopentane ring substituted with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include cyclopentanone derivatives and benzimidazole precursors. Key steps may involve:
Alkylation: Introduction of methyl groups to the cyclopentane ring.
Condensation: Formation of the benzimidazole ring through condensation reactions involving ortho-phenylenediamine and carboxylic acids.
Carboxylation: Introduction of the carboxylic acid group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibition or activation of enzymes.
Signal Transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,2-TRIMETHYL-3-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID: Lacks the methyl group on the benzimidazole ring.
1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOHEXANECARBOXYLIC ACID: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is unique due to its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-(6-methyl-1H-benzimidazol-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22N2O2/c1-10-5-6-12-13(9-10)19-14(18-12)11-7-8-17(4,15(20)21)16(11,2)3/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)(H,20,21) |
InChI Key |
OBWBVBGCJSKNJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCC(C3(C)C)(C)C(=O)O |
Origin of Product |
United States |
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